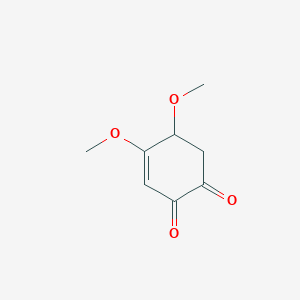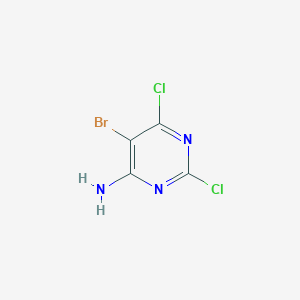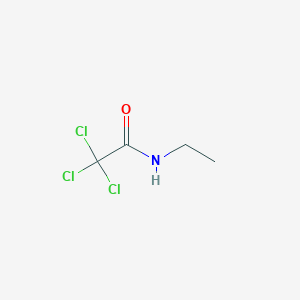
2,2,2-trichloro-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trichloro-N-ethylacetamide (TCEA) is an organic compound that has been widely used in scientific research. TCEA is a white crystalline powder that is soluble in water and organic solvents. It has been used as a reagent in the synthesis of various compounds, and as a solvent in some industrial processes. TCEA is also known to have biological activity, which has led to its use in research on the mechanism of action of certain drugs.
作用機序
The mechanism of action of 2,2,2-trichloro-N-ethylacetamide is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes. This inhibition may lead to changes in the biochemical and physiological processes of cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for the proper functioning of the nervous system.
実験室実験の利点と制限
One of the advantages of using 2,2,2-trichloro-N-ethylacetamide in lab experiments is its relatively low cost. This compound is also readily available from chemical suppliers. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines, and caution should be taken when working with this compound.
将来の方向性
There are several future directions for research involving 2,2,2-trichloro-N-ethylacetamide. One potential area of research is the development of new drugs based on the structure of this compound. Another potential area of research is the investigation of the mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, the potential toxicity of this compound should be further investigated to determine its safety for use in lab experiments.
合成法
2,2,2-trichloro-N-ethylacetamide can be synthesized by reacting ethyl acetate with chlorine gas in the presence of aluminum chloride. This reaction produces this compound as well as other by-products. The purity of this compound can be increased by recrystallization from a suitable solvent.
科学的研究の応用
2,2,2-trichloro-N-ethylacetamide has been used in various scientific research applications. One of the most significant uses of this compound is in the synthesis of certain pharmaceuticals. This compound has been used as a reagent in the synthesis of the anticonvulsant drug ethosuximide. This compound has also been used in the synthesis of the antihistamine drug chlorpheniramine.
特性
| 14301-39-4 | |
分子式 |
C4H6Cl3NO |
分子量 |
190.45 g/mol |
IUPAC名 |
2,2,2-trichloro-N-ethylacetamide |
InChI |
InChI=1S/C4H6Cl3NO/c1-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9) |
InChIキー |
YJBLDPZJJKNQHP-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C(Cl)(Cl)Cl |
正規SMILES |
CCNC(=O)C(Cl)(Cl)Cl |
同義語 |
AcetaMide, 2,2,2-trichloro-N-ethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



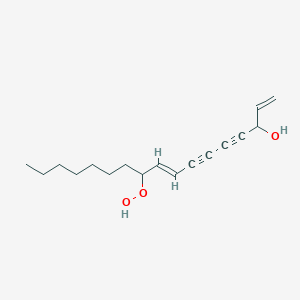

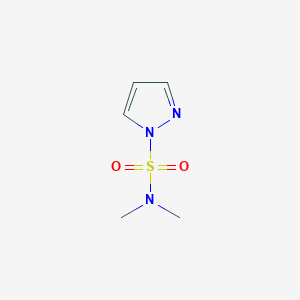
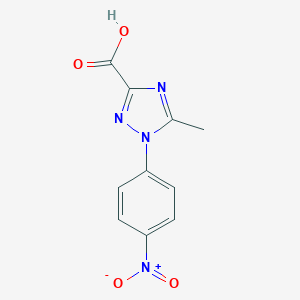
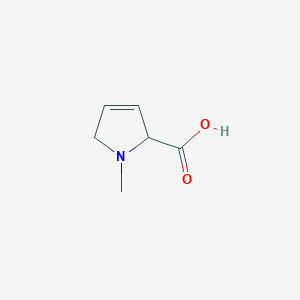
![1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B169812.png)
![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)
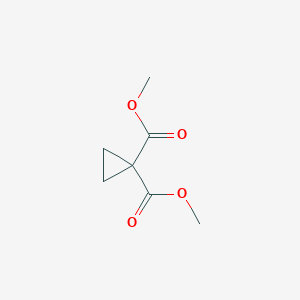
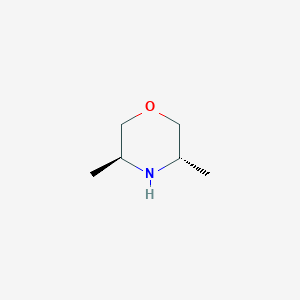
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B169822.png)
